1-(bromomethyl)-2,4,5-trifluoro-3-methoxybenzene
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Overview
Description
1-(Bromomethyl)-2,4,5-trifluoro-3-methoxybenzene is an organic compound with the molecular formula C8H6BrF3O It is a derivative of benzene, substituted with bromomethyl, trifluoromethyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2,4,5-trifluoro-3-methoxybenzene can be synthesized through several methods. One common approach involves the bromomethylation of 2,4,5-trifluoro-3-methoxybenzene. This reaction typically uses paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as reagents . The reaction conditions often include heating the mixture to facilitate the formation of the bromomethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2,4,5-trifluoro-3-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
1-(Bromomethyl)-2,4,5-trifluoro-3-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs, particularly those requiring trifluoromethyl groups for enhanced biological activity.
Materials Science: It is used in the preparation of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-2,4,5-trifluoro-3-methoxybenzene depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The trifluoromethyl and methoxy groups can influence the reactivity and stability of the compound by electron-withdrawing and electron-donating effects, respectively.
Comparison with Similar Compounds
- 1-(Chloromethyl)-2,4,5-trifluoro-3-methoxybenzene
- 1-(Iodomethyl)-2,4,5-trifluoro-3-methoxybenzene
- 1-(Bromomethyl)-2,4,5-trifluorobenzene
Comparison: 1-(Bromomethyl)-2,4,5-trifluoro-3-methoxybenzene is unique due to the presence of both trifluoromethyl and methoxy groups, which provide a balance of electron-withdrawing and electron-donating effects. This makes it more versatile in various chemical reactions compared to its analogs, which may lack one of these functional groups.
Properties
CAS No. |
1260679-24-0 |
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Molecular Formula |
C8H6BrF3O |
Molecular Weight |
255 |
Purity |
95 |
Origin of Product |
United States |
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